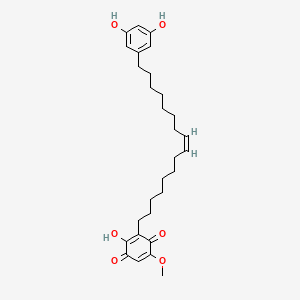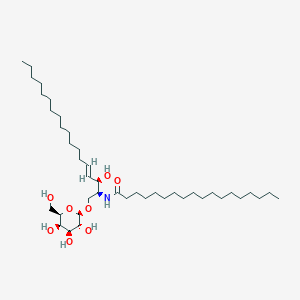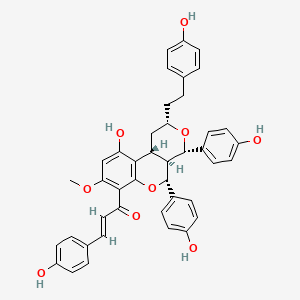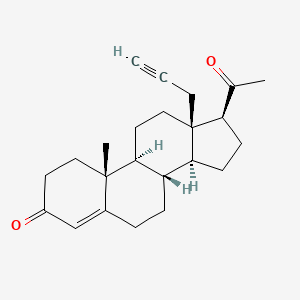
Kaempferol-3-O-(6'''-trans-p-Coumaroyl-2''-glucosyl)rhamnosid
Übersicht
Beschreibung
Kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside] is a glycosyloxyflavone that consists of kaempferol attached to a alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] moiety at position 3 via a glycosdic linkage. Isolated from the leaves of Ginkgo biloba, it exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a disaccharide derivative, a cinnamate ester and a glycosyloxyflavone. It is functionally related to a trans-4-coumaric acid.
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a natural product found in Ginkgo biloba with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Kaempferol-3-O-(6’‘’-trans-p-Coumaroyl-2’'-glucosyl)rhamnosid zeigt eine signifikante antioxidative Aktivität. Diese Eigenschaft ist entscheidend für die Vorbeugung von oxidativen Stress-bedingten Erkrankungen wie Herz-Kreislauf-Erkrankungen und Krebs . Die Fähigkeit der Verbindung, freie Radikale abzufangen, macht sie zu einem wertvollen Gegenstand für Studien, die darauf abzielen, neue antioxidative Therapien zu entwickeln.
Wirkmechanismus
Target of Action
Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside, also known as 7NMJ4SI4P6, is a natural antioxidant found in herbal medicines . Its primary target is the oxidative stress in the body, which it combats through its antioxidant properties .
Mode of Action
The compound interacts with reactive oxygen species (ROS) in the body, neutralizing them and thereby reducing oxidative stress . This interaction results in a decrease in the damage caused by ROS to cellular components such as DNA, proteins, and lipids .
Biochemical Pathways
The compound is involved in the antioxidant defense system, a biochemical pathway that protects the body from oxidative damage . By neutralizing ROS, the compound prevents the initiation of oxidative chain reactions that can lead to cellular damage .
Pharmacokinetics
It is known that kaempferol glucosides, to which this compound belongs, travel to the large intestine where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .
Result of Action
The result of the action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is a reduction in oxidative stress in the body . This leads to a decrease in the damage caused to cellular components, potentially contributing to the prevention of diseases associated with oxidative stress .
Action Environment
The action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can be influenced by various environmental factors. For instance, the presence of other antioxidants can enhance its action, while factors that increase oxidative stress can make its action more necessary
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside participates in biochemical reactions primarily due to its antioxidant properties. It interacts with enzymes such as bilirubin oxidase, facilitating the elimination of bilirubin from the body . Additionally, this compound interacts with proteins and other biomolecules by scavenging free radicals, thereby protecting cells from oxidative stress. The nature of these interactions involves the donation of hydrogen atoms to neutralize reactive oxygen species, thus preventing cellular damage.
Cellular Effects
Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it influences cell signaling pathways by inhibiting the activation of pro-inflammatory transcription factors, leading to reduced inflammation and improved cellular function .
Molecular Mechanism
The molecular mechanism of action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside involves several key processes. At the molecular level, this compound binds to biomolecules such as enzymes and proteins, inhibiting or activating their functions. For example, it inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation. Furthermore, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can induce changes in gene expression by modulating the activity of transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside have been observed to change over time. This compound exhibits stability under various conditions, but its antioxidant activity may decrease over prolonged periods due to degradation. Long-term studies have shown that Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can have sustained effects on cellular function, including the continuous upregulation of antioxidant genes and the persistent inhibition of pro-inflammatory pathways .
Dosage Effects in Animal Models
The effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation. At high doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. This compound can affect metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation. Additionally, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can influence metabolite levels by enhancing the production of antioxidant molecules and reducing the levels of pro-inflammatory mediators .
Transport and Distribution
Within cells and tissues, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant and anti-inflammatory effects. The localization and accumulation of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it enhances mitochondrial antioxidant defense and protects against oxidative damage. The subcellular localization of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMZANRKFVVKV-RGXKZFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099303 | |
| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111957-48-3 | |
| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111957-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111957483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAEMPFEROL-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NMJ4SI4P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide](/img/structure/B1246482.png)
![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
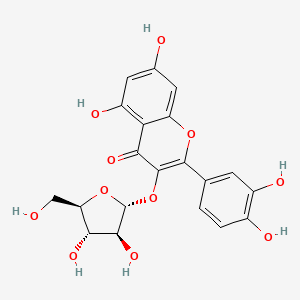
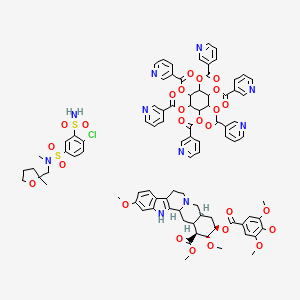
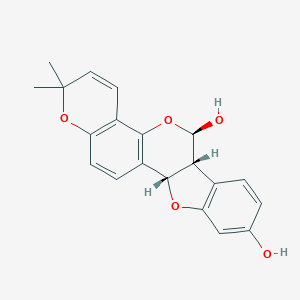
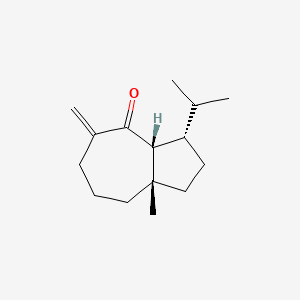
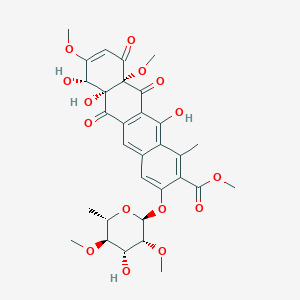
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)
